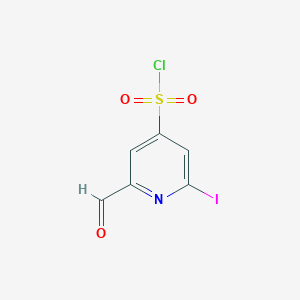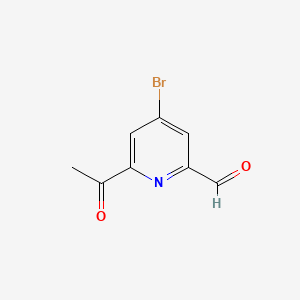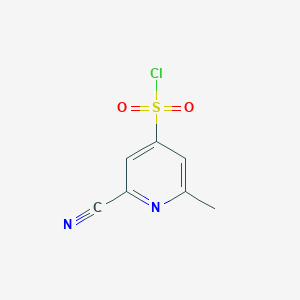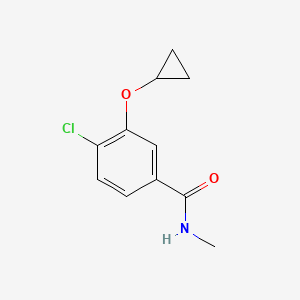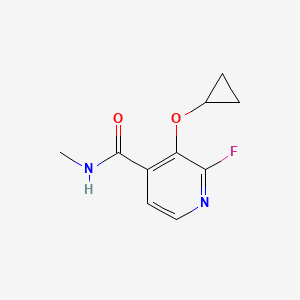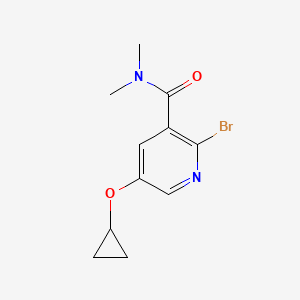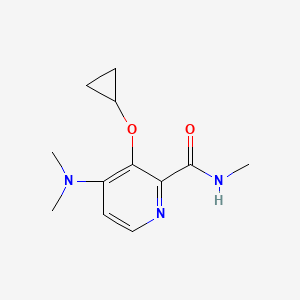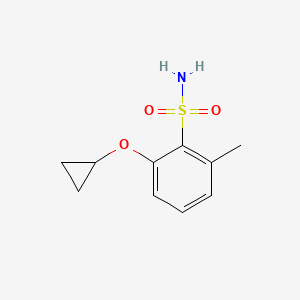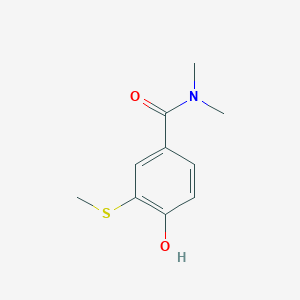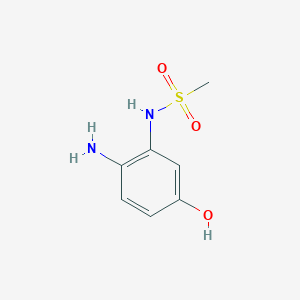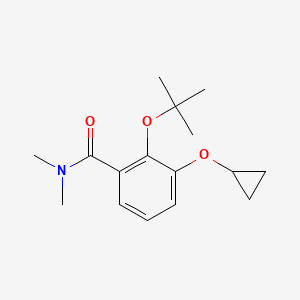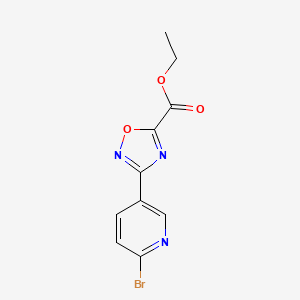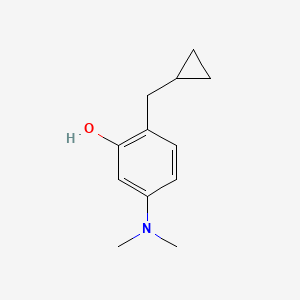
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is an organic compound with the molecular formula C12H17NO It is a derivative of phenol, characterized by the presence of a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclopropylmethyl bromide, and dimethylamine.
Alkylation: Phenol is first alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the cyclopropylmethyl group to the phenol ring.
Amination: The resulting intermediate is then subjected to amination with dimethylamine under basic conditions, typically using sodium hydride as a base. This step introduces the dimethylamino group to the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)-5-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the cyclopropylmethyl and dimethylamino groups.
4-Dimethylaminophenol: Contains a dimethylamino group but lacks the cyclopropylmethyl group.
2,4,6-Trimethylphenol: Contains multiple methyl groups but lacks the cyclopropylmethyl and dimethylamino groups.
Uniqueness
2-(Cyclopropylmethyl)-5-(dimethylamino)phenol is unique due to the presence of both cyclopropylmethyl and dimethylamino groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-5-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)11-6-5-10(12(14)8-11)7-9-3-4-9/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
LPIXRZWCBQABIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)CC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


